molecular formula C20H45NP2 B6363289 Bis[2-(DI-T-butylphosphino)ethyl]amine CAS No. 944710-34-3

Bis[2-(DI-T-butylphosphino)ethyl]amine

Cat. No.: B6363289
CAS No.: 944710-34-3
M. Wt: 361.5 g/mol
InChI Key: MJYKYLNPIGDVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(di-t-butylphosphino)ethyl]amine (CAS: 944710-34-3) is an aminodiphosphine ligand with the molecular formula C₂₀H₄₅NP₂ and a molecular weight of 361.53 g/mol . It exists as a pale yellow to colorless liquid that is highly air-sensitive, requiring storage and handling under inert atmospheres. This ligand is notable for its strong electron-donating properties and steric bulk due to the tert-butyl (t-Bu) groups on the phosphorus atoms. It is primarily used in catalysis research, particularly in transition metal-catalyzed reactions such as cross-couplings and hydrogenations, where steric and electronic tuning of metal centers is critical .

Properties

IUPAC Name

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYKYLNPIGDVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944710-34-3
Record name 944710-34-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Di-Grignard Intermediate Formation

A dihaloethylamine precursor (e.g., N,N-bis(2-chloroethyl)amine) reacts with activated magnesium in tetrahydrofuran (THF) under inert conditions. The reaction typically requires iodine activation to enhance magnesium reactivity, yielding a di-Grignard intermediate:

N(CH2CH2Cl)2+2MgTHF, I2N(CH2CH2MgCl)2\text{N(CH}2\text{CH}2\text{Cl)}2 + 2 \text{Mg} \xrightarrow{\text{THF, I}2} \text{N(CH}2\text{CH}2\text{MgCl)}_2

Phosphination with Di-tert-butylchlorophosphine

The di-Grignard intermediate is treated with excess di-tert-butylchlorophosphine (2.5–8.0 equiv) in THF under reflux (66–68°C) for 8–12 hours. The tert-butyl groups’ steric bulk necessitates prolonged reaction times to ensure complete substitution:

N(CH2CH2MgCl)2+2P(t-Bu)2ClN(CH2CH2P(t-Bu)2)2+2MgCl2\text{N(CH}2\text{CH}2\text{MgCl)}2 + 2 \text{P(t-Bu)}2\text{Cl} \rightarrow \text{N(CH}2\text{CH}2\text{P(t-Bu)}2\text{)}2 + 2 \text{MgCl}_2

Key Parameters

  • Solvent : THF (anhydrous)

  • Phosphine-to-Grignard ratio : 8:1 improves yield to ~62%

  • Workup : Quenching with aqueous NH₄Cl, extraction with pentane, and vacuum distillation

Alkali Metal-Mediated Direct Phosphination

This method avoids Grignard intermediates by using alkali metal bases to deprotonate the amine, enabling direct nucleophilic substitution.

Sodium Amide Generation

Ethylenediamine derivatives react with sodium tert-butoxide and n-butyllithium in heptane/TMEDA (tetramethylethylenediamine), forming a sodium amide species:

N(CH2CH2H)2+2NaOt-BuTMEDAN(CH2CH2Na)2+2HOt-Bu\text{N(CH}2\text{CH}2\text{H)}2 + 2 \text{NaOt-Bu} \xrightarrow{\text{TMEDA}} \text{N(CH}2\text{CH}2\text{Na)}2 + 2 \text{HOt-Bu}

Phosphine Substitution

The sodium amide reacts with di-tert-butylchlorophosphine in pentane at 0–25°C. The reaction’s exothermic nature requires slow addition to prevent thermal degradation:

N(CH2CH2Na)2+2P(t-Bu)2ClN(CH2CH2P(t-Bu)2)2+2NaCl\text{N(CH}2\text{CH}2\text{Na)}2 + 2 \text{P(t-Bu)}2\text{Cl} \rightarrow \text{N(CH}2\text{CH}2\text{P(t-Bu)}2\text{)}2 + 2 \text{NaCl}

Advantages

  • Yield : Up to 84.6% for analogous systems

  • Scalability : Suitable for multi-gram synthesis

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative for constructing P–C bonds, though limited to specific substrates.

Buchwald-Hartwig Amination

Aryl halides functionalized with phosphine groups couple with ethylenediamine derivatives using Pd catalysts. For example:

BrCH2CH2P(t-Bu)2+H2NCH2CH2NH2Pd(OAc)2,XantphosN(CH2CH2P(t-Bu)2)2+HBr\text{BrCH}2\text{CH}2\text{P(t-Bu)}2 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{N(CH}2\text{CH}2\text{P(t-Bu)}2\text{)}2 + \text{HBr}

Conditions

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene, 110°C, 24 hours

Limitations

  • Low yields (~30–40%) due to steric hindrance

  • Requires pre-functionalized phosphine substrates

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Cost Scalability
Grignard Alkylation55–62%8–12 hoursModerateHigh
Alkali Metal Phosphination75–85%4–6 hoursHighModerate
Pd-Catalyzed Coupling30–40%24 hoursVery HighLow

Key Observations

  • Grignard Route : Preferred for laboratory-scale synthesis but requires strict anhydrous conditions.

  • Alkali Metal Method : Higher yields but demands careful temperature control.

  • Catalytic Coupling : Limited utility due to cost and low efficiency.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl groups impede phosphine substitution. Strategies include:

  • Excess Phosphine : Using 8 equivalents of di-tert-butylchlorophosphine improves substitution efficiency.

  • Polar Solvents : THF enhances ionic intermediate stability compared to ethers.

Purification Difficulties

The product’s high molecular weight (361.5 g/mol) and hydrophobicity complicate isolation. Techniques involve:

  • Fractional Distillation : Under high vacuum (0.1 mmHg) at 120–140°C.

  • Chromatography : Silica gel with hexane/ethyl acetate (10:1) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

BDBA serves as a bidentate ligand that stabilizes metal centers in catalysis, enhancing reaction rates and selectivity. Its applications include:

  • Transition Metal-Catalyzed Reactions : BDBA is notably involved in the addition of amines to acrylic acid derivatives, demonstrating its utility in organic synthesis . The steric hindrance provided by the di-tert-butyl groups allows for selective catalytic activity, which is crucial in complex reaction environments.
  • Alkyne Semihydrogenation : Research has shown that low-valent molybdenum PNP pincer complexes, utilizing BDBA as a ligand, exhibit effective catalytic properties in the semihydrogenation of alkynes. These complexes have demonstrated high conversion rates and selectivity, making them valuable in synthetic organic chemistry .
  • Cross-Coupling Reactions : BDBA has been explored in various cross-coupling reactions, where its ability to stabilize metal complexes leads to improved yields and selectivity compared to traditional ligands. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Chemistry

BDBA's role extends beyond catalysis into broader synthetic applications:

  • Ligand Design : The compound's structure allows for the design of new ligands with tailored properties for specific reactions. Its sterically bulky nature can influence the electronic characteristics of metal complexes, thereby affecting their reactivity and selectivity.
  • Synthesis of Complex Organophosphorus Compounds : BDBA can be used as a precursor for synthesizing other organophosphorus compounds by facilitating various transformations under mild conditions. This versatility is beneficial for developing new materials and chemicals with desired properties.

Potential Medicinal Chemistry Applications

While specific biological activities of BDBA are not extensively documented, phosphine derivatives are often studied for their medicinal chemistry potential:

  • Selective Biological Interactions : The steric hindrance provided by BDBA may enhance selectivity towards biological targets, potentially leading to reduced toxicity compared to less hindered phosphines. This aspect is crucial for drug design and development where specificity is paramount.
  • Role in Drug Delivery Systems : Given its unique chemical properties, BDBA could be explored further for applications in drug delivery systems where targeted release mechanisms are required.

Case Study 1: Molybdenum Complexes

Research conducted on low-valent molybdenum PNP pincer complexes incorporating BDBA demonstrated their effectiveness in catalyzing the semihydrogenation of alkynes. The study highlighted that these complexes achieved nearly full conversion (93%) with favorable diastereoselectivities .

Case Study 2: Transition Metal Catalysis

In a study focused on the transition metal-catalyzed addition of amines to acrylic acid derivatives using BDBA, it was found that the steric bulk significantly influenced the reaction outcomes, enhancing both yield and selectivity compared to less hindered ligands .

Mechanism of Action

The mechanism by which Bis[2-(DI-T-butylphosphino)ethyl]amine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which then participate in catalytic cycles. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .

Comparison with Similar Compounds

Structural Analogs: Variations in Phosphine Substituents

The ligand’s reactivity and applications are influenced by substituents on the phosphorus atoms. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
Bis[2-(di-t-butylphosphino)ethyl]amine 944710-34-3 C₂₀H₄₅NP₂ 361.53 Pale yellow liquid High steric bulk, strong σ-donor, air-sensitive
Bis[2-(diisopropylphosphino)ethyl]amine 131890-26-1 C₁₆H₃₇NP₂ 305.43 Colorless liquid Moderate steric bulk, used in Ru-catalyzed ethanol dehydrogenation
Bis[2-(dicyclohexylphosphino)ethyl]amine 550373-32-5 C₂₈H₅₃NP₂ 465.67 White solid Increased rigidity due to cyclohexyl groups, air-sensitive
Bis[2-(diadamantylphosphino)ethyl]amine 1086138-36-4 - - - Extreme steric bulk (adamantyl groups), limited solubility

Key Observations :

  • Steric Effects: The t-Bu groups in this compound provide greater steric hindrance compared to isopropyl (i-Pr) or cyclohexyl substituents. This enhances stability in metal complexes but may reduce catalytic turnover in sterically constrained reactions .
  • Electronic Effects: t-Bu substituents are stronger σ-donors than i-Pr or cyclohexyl groups, favoring electron-rich metal centers critical for oxidative addition steps in cross-coupling reactions .
  • Physical State : Liquids (e.g., t-Bu, i-Pr derivatives) offer easier handling in solution-phase catalysis, while solids (e.g., cyclohexyl analog) require precise weighing under inert conditions .

Comparison with Ferrocene-Based Ligands

Ferrocene-backbone ligands, such as 1,1'-Bis(di-t-butylphosphino)ferrocene (CAS: 84680-95-5), share similar phosphorus substituents but differ in backbone structure:

  • Backbone Rigidity: The ferrocene scaffold imposes geometric constraints, enabling enantioselective catalysis, whereas this compound’s flexible ethylene backbone allows adaptive coordination modes .
  • Applications: Ferrocene derivatives are widely used in asymmetric hydrogenation, while this compound is more common in C–C bond-forming reactions .

Comparison with HAZ Series Ligands

The HAZ 2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6) and HAZ 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4) are monodentate analogs with shorter alkyl chains :

  • Bite Angle: this compound’s bidentate structure creates a larger bite angle (~90°), stabilizing square-planar or octahedral metal geometries, unlike monodentate HAZ ligands .
  • Catalytic Efficiency : Bidentate ligands generally enhance metal complex stability, reducing catalyst decomposition in harsh conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Bis[2-(di-t-butylphosphino)ethyl]amine, and how can air sensitivity be managed?

Answer:
The synthesis typically involves reacting 2-(di-t-butylphosphino)ethylamine precursors with appropriate cross-linking agents under inert conditions. Key steps include:

  • Phosphine Protection : Use Schlenk-line techniques or gloveboxes to prevent oxidation of the phosphine groups during synthesis .
  • Solvent Choice : Tetrahydrofuran (THF) or hexanes are preferred due to their compatibility with air-sensitive ligands. For example, the compound is often stabilized as a 10% w/w solution in THF .
  • Purification : Column chromatography under nitrogen or vacuum distillation minimizes decomposition. Monitor purity via 31^{31}P NMR to confirm the absence of oxidized byproducts (e.g., phosphine oxides) .

Basic: What characterization techniques are essential for verifying the structure and purity of this ligand?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR: Identify ethylamine backbone protons (δ ~2.5–3.5 ppm) and tert-butyl groups (δ ~1.3 ppm).
    • 31^{31}P NMR: A singlet near δ 20–30 ppm confirms unoxidized phosphine groups; shifts indicate metal coordination .
  • X-ray Crystallography : Resolve steric geometry and ligand-metal bonding modes. The Cambridge Structural Database (CSD) contains analogous phosphine-amine ligand structures for comparison .
  • Elemental Analysis : Validate C, H, N, and P content to ≥97% purity, as commercial batches often specify this threshold .

Advanced: How do steric and electronic properties of this ligand influence its performance in transition-metal catalysis?

Answer:
The ligand’s design impacts catalytic activity through:

  • Steric Bulk : The di-t-butylphosphino groups create a rigid, electron-rich coordination environment, favoring oxidative addition in cross-coupling reactions. For example, in ruthenium-catalyzed ethanol dehydrogenation, steric hindrance prevents unwanted side reactions .
  • Electronic Effects : The amine backbone enhances metal-ligand electron donation, stabilizing low-oxidation-state metal centers. Comparative studies with less bulky analogs (e.g., di-isopropylphosphino derivatives) show reduced turnover frequencies in hydrogenation reactions .
  • Methodological Optimization : Titrate ligand-to-metal ratios (1:1 to 2:1) to balance catalytic activity and steric saturation. Use DFT calculations to model electronic interactions and predict reactivity .

Advanced: How can researchers resolve contradictions in catalytic efficiency data across studies using this ligand?

Answer:
Discrepancies often arise from subtle experimental variables:

  • Precatalyst Activation : Ensure consistent pre-treatment (e.g., reduction of metal precursors like RuCl₃ to active Ru⁰ species) to avoid variability in initial turnover numbers .
  • Solvent/Additive Effects : Screen co-solvents (e.g., DMF for polar reactions) or additives (e.g., NaOt^tBu for base-sensitive systems) to replicate reported conditions .
  • Kinetic Profiling : Perform time-resolved in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps. For example, C–H activation barriers in dehydrogenation may vary due to ligand-metal bond dynamics .
  • Cross-Study Validation : Compare results with structurally similar ligands (e.g., Bis[2-(di-isopropylphosphino)ethyl]amine) to isolate steric/electronic contributions .

Advanced: What strategies are recommended for optimizing ligand stability in long-term catalytic cycles?

Answer:

  • Oxidation Mitigation : Introduce sacrificial reductants (e.g., ascorbic acid) or operate under strictly anaerobic conditions using gas-tight reactors .
  • Ligand-Metal Ratio Tuning : Excess ligand (2–3 equiv relative to metal) suppresses metal aggregation, a common deactivation pathway in palladium-catalyzed couplings .
  • Thermal Stability Testing : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>120°C for most phosphine-amine ligands) and adjust reaction temperatures accordingly .

Basic: What are the primary safety considerations when handling this ligand?

Answer:

  • Air Sensitivity : Store under argon or nitrogen at –20°C. Use septum-sealed vials for aliquots to prevent THF evaporation in solution form .
  • Toxicity : Avoid inhalation/contact—use nitrile gloves and fume hoods. Phosphines can react with skin moisture to release toxic phosphine gas .
  • Waste Disposal : Quench with aqueous hydrogen peroxide to oxidize residual phosphine before disposal .

Advanced: How can researchers probe ligand-metal binding dynamics in situ?

Answer:

  • Spectroscopic Methods :
    • EXAFS : Resolve metal-ligand bond distances and coordination numbers during catalysis.
    • EPR : Detect paramagnetic intermediates in nickel- or copper-catalyzed reactions.
  • Computational Modeling : Combine DFT (e.g., B3LYP/def2-TZVP) with experimental kinetics to map binding energetics and transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.